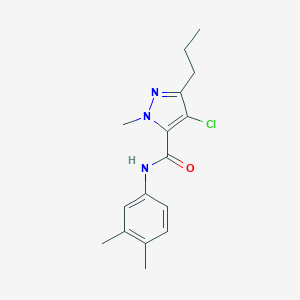
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and analgesic effects.
Mécanisme D'action
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and pain. 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has no significant effect on the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its high selectivity towards the NF-κB pathway. It does not affect other signaling pathways, which reduces the risk of unwanted side effects. However, 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its therapeutic efficacy.
Orientations Futures
Future research on 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could focus on improving its solubility and pharmacokinetic properties to enhance its therapeutic efficacy. Other potential applications of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could include the treatment of neuroinflammation, cancer, and autoimmune diseases. The development of novel analogs of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with improved selectivity and potency could also be explored. Finally, the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could be further elucidated to provide a better understanding of its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylhydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dimethylphenyl) hydrazine-1-carboxamide. Finally, the propyl group is introduced by reacting the intermediate with propylamine to form 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to reduce pain sensitivity in animal models.
Propriétés
Nom du produit |
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C16H20ClN3O |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
4-chloro-N-(3,4-dimethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-5-6-13-14(17)15(20(4)19-13)16(21)18-12-8-7-10(2)11(3)9-12/h7-9H,5-6H2,1-4H3,(H,18,21) |
Clé InChI |
WVKCTJNSYDLLGU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C |
SMILES canonique |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287568.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)